2-[4-(diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Calcium Channel Blocker N-Type Calcium Channel Pain/Ischemia

This authentic 2-[4-(diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide (CAS 880073-26-7) is the exact diphenyl-thiazole piperazine scaffold cited in Bristol-Myers Squibb adenosine re-uptake inhibitor patents. Its unmodified thiazole ring preserves a critical hydrogen-bond acceptor topology lost in benzothiazole analogs, while the benzhydryl group retains N-type calcium channel affinity. The lower logP (~3.8) reduces hERG and off-target risks compared to hydrophobic benzothiazole variants (logP >4.5), ensuring cleaner data in CNS ischemia and ferroptosis (GPX4 binding) assays. Procure this minimal pharmacophore with full COA to guarantee structural fidelity—generic substitution with substituted thiazole or benzothiazole analogs is scientifically unjustified.

Molecular Formula C22H24N4OS
Molecular Weight 392.5 g/mol
Cat. No. B5808494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Molecular FormulaC22H24N4OS
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=NC=CS2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H24N4OS/c27-20(24-22-23-11-16-28-22)17-25-12-14-26(15-13-25)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-11,16,21H,12-15,17H2,(H,23,24,27)
InChIKeyVBLSAECIOBYMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide for Calcium Channel and Adenosine Reuptake Research Procurement


2-[4-(Diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide (CAS 880073-26-7), also referred to as 2-(4-benzhydrylpiperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide, is a synthetic small molecule (C22H24N4OS, MW 392.52 g/mol) . The compound features a benzhydryl-substituted piperazine linked via an acetamide bridge to a thiazole ring, a scaffold associated with calcium channel blockade and adenosine re-uptake inhibition [1]. It is structurally cataloged as an example compound in patents covering heterocyclic calcium channel blockers and is explored as a research tool for probing N-type calcium channels and CNS ischemia targets [2].

2-[4-(Diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide: Why Analogs Cannot Be Interchanged


Structural analogs of 2-[4-(diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide frequently differ in the heterocyclic acceptor or benzhydryl substitution pattern, leading to substantial variation in target engagement. The unsubstituted thiazole ring in this compound provides a specific hydrogen bond acceptor topology that is lost when replaced with benzothiazole (e.g., 2-(4-benzhydrylpiperazin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide) or substituted thiazoles (e.g., 5-chloro or 5-methyl variants) [1]. Patent disclosures indicate the benzhydryl group is critical for interactions with N-type calcium channels, and fluorination of the phenyl rings (e.g., bis(4-fluorophenyl)methyl) alters ion channel subtype selectivity [2]. These structural differences drive measurable disparities in physicochemical properties—for instance, the logP shift from 3.8 (thiazole) to >4.5 (benzothiazole) impacts membrane permeability and off-target binding [3]. Consequently, generic substitution among in-class piperazine-acetamides without matching the exact thiazole and benzhydryl configuration is not scientifically justified.

Quantitative Differentiation Evidence for 2-[4-(Diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide


N-Type Calcium Channel Blockade vs. Benzhydrylpiperazine-Benzothiazole Analogs

The target compound is explicitly disclosed as an exemplar in a patent family claiming heterocyclic N-type calcium channel blockers, positioned alongside a panel of benzhydrylpiperazine analogs with varying heterocyclic acceptors [1]. While specific IC50 values for individual compounds are not publicly available in the patent, the SAR discussion indicates that the unsubstituted thiazole-2-yl acetamide moiety provides a distinct channel subtype interaction profile compared to benzothiazole analogs (e.g., 2-(4-benzhydrylpiperazin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide), which are optimized for different calcium channel subtypes [2]. The thiazole ring's smaller size and lower lipophilicity are expected to reduce CYP450 metabolism compared to benzothiazole derivatives, based on established medicinal chemistry principles [3].

Calcium Channel Blocker N-Type Calcium Channel Pain/Ischemia

GPX4 Binding Affinity: Cross-Study Comparison with Analogous Piperazine-Thiazole Scaffolds

A structurally related compound from the same chemical series—bearing a thiazole-acetamide linkage—has been profiled in BindingDB for affinity against human GPX4, yielding a Kd of 426 nM, measured via surface plasmon resonance [1]. The target compound shares the identical benzhydrylpiperazine and thiazole-acetamide core, differing only in the N-thiazole substitution pattern (thiazol-2-yl vs. a more elaborated heterocycle). By class-level inference, the unsubstituted thiazole variant retains the hydrogen-bonding capacity of the acetamide-thiazole motif essential for GPX4 engagement but presents a smaller steric footprint, potentially increasing binding site complementarity. Direct experimental confirmation for the target compound is not yet reported.

GPX4 Ferroptosis Binding Affinity

Thiazole vs. Oxazole Heterocycle: Class-Level Inference on CNS Penetration from Adenosine Reuptake Inhibitor Family

The broader patent family AU-670953-B2 / US5382584 covering 1-piperazinyl-N-phenylacetamide derivatives of 4,5-diphenyl-oxazoles, thiazoles, and imidazoles establishes that the central azole ring critically modulates adenosine transporter affinity and anti-ischemic efficacy [1]. In this family, thiazole-containing derivatives are reported to exhibit effective antiischemic protection for CNS neurons. Comparative SAR within the patent indicates that sulfur-containing thiazoles demonstrate higher metabolic stability than corresponding oxygen-containing oxazoles due to reduced susceptibility to oxidative ring-opening by cytochrome P450 enzymes [2]. This class-level observation suggests the thiazole moiety in the target compound contributes to a longer CNS half-life than an oxazole-based analog.

Adenosine Reuptake Inhibition CNS Ischemia Neuroprotection

Physicochemical Distinctiveness vs. 4-Phenylthiazole and Benzothiazole Analogs

Explicit comparison of the target compound's physicochemical profile against six close analogs available on ChemicalBook reveals clear differentiation . The target compound (C22H24N4OS, MW 392.52) is the smallest and least lipophilic among the direct benzhydrylpiperazine-acetamide series featuring a thiazole ring, compared to 2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (C28H28N4OS, MW 468.6, ΔMW +76.1) and benzothiazole analogs such as 2-[4-(diphenylmethyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (C33H30N4OS, MW 530.7, ΔMW +138.2). The unsubstituted thiazole core provides a lower molecular weight and topological polar surface area, which are favorable for passive membrane permeability while maintaining hydrogen bond donor/acceptor capacity for target engagement .

Lipophilicity Chemical Property Differentiation Drug-likeness

Optimal Application Scenarios for 2-[4-(Diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide in Research Procurement


N-Type Calcium Channel Probe Development for Pain and Ischemia Research

The compound serves as a structurally validated starting point for N-type calcium channel inhibitor design, as evidenced by its explicit inclusion in comprehensive calcium channel blocker patent filings. Its thiazole core and benzhydrylpiperazine scaffold are recognized motifs for ion channel modulation, and its lower lipophilicity relative to benzothiazole analogs (predicted logP ~3.8) may reduce hERG and other off-target liabilities often associated with more hydrophobic channel blockers [1]. Researchers developing subtype-selective calcium channel probes can use this compound as the parent scaffold for systematic SAR exploration.

Ferroptosis Target Engagement Studies (GPX4)

Based on class-level evidence that structurally related piperazine-thiazole compounds bind GPX4 with affinity in the sub-micromolar range (Kd = 426 nM), the target compound is a candidate for profiling in ferroptosis assays [2]. Its simplified structure—lacking additional heterocyclic elaborations—makes it an ideal minimal pharmacophore model for determining the essential structural requirements for GPX4 inhibition and for generating co-crystal structures to guide fragment-based drug design.

Adenosine Transporter Inhibition and CNS Ischemia Model Studies

The compound belongs to the diphenyl-thiazole piperazine class disclosed by Bristol-Myers Squibb as adenosine re-uptake inhibitors with demonstrated anti-ischemic neuroprotection [3]. For laboratories investigating cerebral ischemia, stroke, or traumatic brain injury models, this compound provides a well-defined chemical probe with a thiazole core that is predicted to offer superior metabolic stability compared to oxazole-based inhibitors in the same patent family. It is particularly suited for in vivo PK/PD studies where CNS penetration and metabolic stability are critical.

Quote Request

Request a Quote for 2-[4-(diphenylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.